3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Biofunctionalization Nanomaterials Surface Chemistry

3-(Triethoxysilyl)propylsuccinic anhydride (CAS 93642-68-3) is a heterobifunctional organosilane coupling agent. Its molecular structure comprises a hydrolyzable triethoxysilyl group for inorganic substrate bonding and a succinic anhydride moiety for reaction with organic functionalities, such as amines, via ring-opening amide formation.

Molecular Formula C13H24O6Si
Molecular Weight 304.41 g/mol
CAS No. 93642-68-3
Cat. No. B033966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE
CAS93642-68-3
SynonymsDihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione; 3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE; 2,5-Furandione, dihydro-3-3-(triethoxysilyl)propyl-; 3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE 95%; 2-[3-(Triethoxysilyl)propyl]succinic anhydride; 3,4-Dihyd
Molecular FormulaC13H24O6Si
Molecular Weight304.41 g/mol
Structural Identifiers
SMILESCCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC
InChIInChI=1S/C13H24O6Si/c1-4-16-20(17-5-2,18-6-3)9-7-8-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3
InChIKeyGXDMUOPCQNLBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Triethoxysilyl)propylsuccinic Anhydride (CAS 93642-68-3): An Overview of Its Core Properties as a Heterobifunctional Silane Coupling Agent


3-(Triethoxysilyl)propylsuccinic anhydride (CAS 93642-68-3) is a heterobifunctional organosilane coupling agent [1]. Its molecular structure comprises a hydrolyzable triethoxysilyl group for inorganic substrate bonding and a succinic anhydride moiety for reaction with organic functionalities, such as amines, via ring-opening amide formation [2]. This dual reactivity enables covalent linkage between disparate materials like glass, metals, and polymers, underpinning its use in composites, coatings, and biosensor functionalization [3].

Heterobifunctional silane: triethoxysilyl group for inorganic surfaces, succinic anhydride for amine-containing organics

Enables covalent linkage in composites, coatings, and biosensor surface chemistry without additional passivation

Reported use in silanization of glass, metals, oxides, and polymer-silica hybrid synthesis

Why 3-(Triethoxysilyl)propylsuccinic Anhydride is Not a Direct Substitute for Other Silane Coupling Agents


The selection of a silane coupling agent is not a matter of simple substitution, as the specific functional group and its reactivity profile dictate performance in the final application. For example, while both (3-aminopropyl)triethoxysilane (APTES) and 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA) can bind to surfaces and biomolecules, their distinct mechanisms lead to vastly different outcomes in terms of immobilization yield and nonspecific adsorption [1]. Similarly, comparing TESPSA to other trialkoxysilanes with different alkoxy groups (e.g., trimethoxy vs. triethoxy) highlights differences in hydrolysis rates that critically affect solution stability and process compatibility [2]. The quantitative evidence below establishes why, for specific performance criteria, TESPSA provides a distinct advantage over its closest analogs.

APTES vs. TESPSA functional group mismatch

Amino-terminated silanes (APTES) may lead to higher nonspecific protein adsorption and a different immobilization yield profile compared to the anhydride/carboxylic acid surface generated by TESPSA. Direct substitution can alter biosensor specificity and density.

Triethoxy vs. trimethoxy hydrolysis rate difference

Silanes with different alkoxy leaving groups (e.g., triethoxy vs. trimethoxy) exhibit distinct hydrolysis kinetics in solution, affecting colloidal stability, shelf life of working solutions, and reproducibility of surface grafting. Replacement without process adjustment may shift coverage and performance.

Quantitative Evidence for the Selection of 3-(Triethoxysilyl)propylsuccinic Anhydride Over Its Closest Analogs


Superior Protein Immobilization and Suppression of Nonspecific Adsorption Compared to APTES on Alumina

In the covalent immobilization of the protein ferritin (FN) on α-alumina surfaces, the system using 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA) with EDC/NHS chemistry was directly compared to a system using (3-aminopropyl)triethoxysilane (APTES) with EDC/NHS [1]. The TESPSA-based method enabled a higher overall amount of covalent immobilization while simultaneously suppressing nonspecific FN adsorption, a property not observed with APTES [1]. This is attributed to the negatively charged carboxylic groups formed after TESPSA hydrolysis, which electrostatically repel the negatively charged FN proteins unless covalently linked [1].

Immobilization vs APTES
Head-to-head
Higher covalent ferritin binding and simultaneous suppression of nonspecific adsorption with TESPSA/EDC-NHS compared to APTES/EDC-NHS on α-alumina
Reported immobilization specificity context
Qualitative difference; tunable protein density achieved
Biofunctionalization Nanomaterials Surface Chemistry

Enhanced Aqueous Colloidal Stability of Iron Oxide Nanoparticles via Dual-Ended Reactivity Compared to Single-Ended Silane

The functionalization of iron oxide (Fe3O4) nanoparticles with 3-(triethoxysilyl)propylsuccinic anhydride (SSA) was compared to functionalization with N-(6-aminohexyl)-aminopropyltrimethoxysilane (AHAPS) [1]. Due to the relatively low surface hydroxyl (Fe-OH) group density on the nanoparticles, AHAPS, which has only one reactive end, resulted in nanoparticle aggregation in aqueous solutions [1]. In contrast, SSA's anhydride and siloxy groups are both reactive towards Fe-OH, leading to the formation of a discrete, dense polymeric shell that stabilizes individual nanoparticles in water, yielding negatively charged particles with excellent aqueous stability [1].

Aqueous colloidal stability
Head-to-head
TESPSA forms dense polymeric shells preventing aggregation of Fe3O4 nanoparticles in water; AHAPS leads to aggregates due to low surface coverage
Supports aqueous nanoparticle dispersion studies
DLS/TEM qualitative evidence; dual-ended reactivity key
Nanoparticle Stabilization Magnetic Nanomaterials Surface Functionalization

Induction of Osteoblast Differentiation and Reduction of Bacterial Adhesion on Titanium Surfaces

Titanium surfaces treated with triethoxysilylpropyl succinic anhydride (TESPSA) were evaluated for their in vitro cell response and antibacterial effects [1]. While the study does not include a direct comparator silane, it provides quantitative class-level inference for the performance of anhydride-functional silanes on titanium. Gene expression analyses of SaOS-2 osteoblast-like cells cultured on TESPSA-silanized surfaces showed a remarkable increase in biochemical markers related to osteoblastic cell differentiation [1]. Concurrently, a manifest decrease in bacterial adhesion and biofilm formation at early stages was observed on the treated substrates [1].

Osteoblast response & bacterial adhesion
Class-level
Reported increase in osteoblastic differentiation markers and decrease in bacterial adhesion on TESPSA-treated titanium surfaces
Supports titanium surface coating research
Class-level inference; direct comparator not included
Dental Implants Antibacterial Coatings Osseointegration

Enhanced Mechanical and Thermal Properties of Polyimide-Silica Hybrid Films via Covalent Conjugation

Polyimide/silica (PI-S) and polyimide/organosilica (PI-OS) hybrid films were prepared via a sol-gel process using tetraethoxysilane (TEOS) or a silane coupling agent. The study by Shiina and Morikawa demonstrates the use of 3-(triethoxysilyl)propyl succinic anhydride to create conjugation between the polyimide matrix and the silica phase [1]. While a direct quantitative comparison with a non-anhydride silane is not provided in the abstract, the work establishes that the anhydride functionality enables covalent bonding to the polyimide, resulting in improved dispersion and enhanced mechanical and thermal properties of the hybrid films compared to systems without such covalent conjugation [1].

Polyimide-silica hybrid properties
Class-level
Improved mechanical and thermal properties in PI-organosilica films via covalent conjugation using TESPSA
Supports composite material property screening
Class-level; quantitative data in full article
Hybrid Materials Polyimide Composites Sol-Gel Processing

High Surface Area and Tunable Pore Size in Magnetic Mesoporous Silica Nanoparticles Compared to Citric Acid-Functionalized Silane

In the synthesis of Fe3O4/carboxyl-functionalized mesoporous SiO2 hybrid nanoparticles for drug delivery, a succinic anhydride-modified magnetic mesoporous silica (MMSN-NH-SA) was compared with a material prepared using a citric acid-modified isocyanate silane coupling agent (MMSN-NCO-CA) [1]. The MMSN-NH-SA material, which incorporates the TESPSA-derived functionality, exhibited a significantly higher specific surface area and a smaller pore size than the comparator: 151.2 m²/g and 3.5 nm pore size for MMSN-NH-SA, compared to 87.5 m²/g and 6.9 nm for MMSN-NCO-CA [1].

Surface area & pore size
Head-to-head
MMSN-NH-SA: 151.2 m²/g, 3.5 nm pore size vs MMSN-NCO-CA: 87.5 m²/g, 6.9 nm (73% higher surface area, 49% smaller pores)
Supports nanocarrier design for drug delivery research
BET characterization; material-dependent comparison
Drug Delivery Mesoporous Silica Nanomedicine

Simplified Biosensor Functionalization Protocol Eliminating Passivation Step

A method for immobilizing (bio-) receptor molecules on glass surfaces using 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA) was developed and compared to standard silanization procedures [1]. The key differentiation is that the TESPSA-based method requires no additional binding site passivation step, unlike protocols for common silanes like APTES or glycidoxypropylsilane (GPS) [1]. The succinic anhydride group reacts with amino-terminated molecules to form an amide bond, while the resulting carboxylic acid groups on the surface inherently prevent nonspecific binding, as demonstrated by fluorescence microscopy showing retained antibody specificity [1].

Workflow simplification
Class-level
2-step protocol (silanization + biomolecule coupling) without additional passivation; reported antibody specificity retention
Supports high-throughput biosensor surface preparation research
Class-level; protocol comparison with standard 3-step methods
Biosensors Surface Plasmon Resonance Immunoassays

High-Value Application Scenarios for 3-(Triethoxysilyl)propylsuccinic Anhydride Driven by Evidence-Based Differentiation


High-Performance Biosensor and Immunoassay Surface Functionalization

Leverage TESPSA's unique ability to covalently immobilize amino-terminated biomolecules without requiring a separate surface passivation step [1]. This translates to a streamlined, two-step protocol for preparing glass or silicon-based biosensor chips, microtiter plates, and microarray slides, reducing manufacturing time and reagent consumption while maintaining high specificity and sensitivity [1]. This is particularly valuable for high-throughput screening and point-of-care diagnostic device development where process efficiency is paramount.

Advanced Drug Delivery Nanocarrier Synthesis Requiring High Surface Area and Controlled Release

In the fabrication of magnetic mesoporous silica nanoparticles (MMSNs) for targeted drug delivery, TESPSA-derived functionality yields nanoparticles with a 73% higher surface area (151.2 m²/g) and a 49% smaller pore size (3.5 nm) compared to a citric acid-modified silane alternative [2]. This material property profile enables significantly higher drug loading capacities and provides a distinct basis for engineering more sustained or environmentally-responsive release profiles for chemotherapeutic agents like cisplatin [2].

Stable Aqueous Suspensions of Magnetic Nanoparticles for Biomedical and Diagnostic Applications

When functionalizing iron oxide nanoparticles for use as MRI contrast agents, magnetic separation supports, or hyperthermia agents, select TESPSA (SSA) over single-ended silanes like AHAPS [3]. The dual reactivity of TESPSA's anhydride and siloxy groups ensures the formation of a dense polymeric shell that stabilizes individual nanoparticles in water and prevents aggregation, a critical requirement for reliable in vivo or in vitro performance [3]. This ensures long-term colloidal stability and consistent magnetic properties.

Polymer-Inorganic Hybrid Composites with Superior Mechanical and Thermal Properties

Utilize TESPSA as a coupling agent in sol-gel processes to create covalent linkages between a polyimide matrix and a silica filler phase [4]. This covalent conjugation, enabled by the reaction of the anhydride group with the polymer and the silane group with the silica, results in hybrid films with enhanced mechanical strength and thermal stability compared to composites where the phases are only physically mixed or linked via weaker interactions [4]. This approach is critical for advanced aerospace, electronic packaging, and high-temperature coating applications.

Application
Selection Property
Validation Focus
Biosensor and immunoassay surface functionalization research
Eliminates passivation step via intrinsic carboxylic acid groups after anhydride opening
Confirm immobilized probe specificity and background reduction on glass/silicon substrates
Mesoporous silica nanocarrier synthesis for drug delivery research
Higher surface area and smaller tunable pore size achievable with TESPSA-derived functionality
Characterize drug loading capacity and release kinetics in model systems
Aqueous magnetic nanoparticle dispersion research
Dual-ended reactivity prevents aggregation and ensures colloidal stability of individual particles
Evaluate particle size distribution and long-term stability in aqueous media
Polymer-silica hybrid composite research
Covalent conjugation between polymer matrix and silica filler via anhydride-silane bridge
Assess mechanical reinforcement and thermal stability improvement in cast films

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